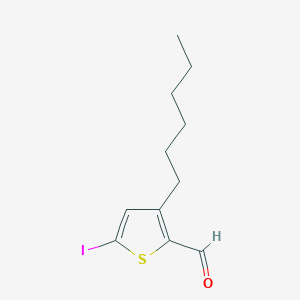
3-Hexyl-5-iodo-2-thiophenecarboaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-5-iodo-2-thiophenecarboaldehyde is an organosulfur compound with the molecular formula C11H15IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a hexyl chain and an iodine atom attached to the thiophene ring, as well as an aldehyde functional group. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde typically involves the iodination of 3-hexylthiophene followed by formylation. One common method is the Vilsmeier-Haack reaction, where 3-hexylthiophene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: 3-Hexyl-5-iodo-2-thiophenecarboxylic acid.
Reduction: 3-Hexyl-5-iodo-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hexyl-5-iodo-2-thiophenecarboaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 3-Hexyl-5-iodo-2-thiophenecarboaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various nucleophilic addition and condensation reactions. The iodine atom can undergo substitution reactions, making the compound versatile in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxaldehyde: A simpler analog without the hexyl and iodine substituents.
3-Hexylthiophene: Lacks the iodine and aldehyde groups.
5-Iodo-2-thiophenecarboxaldehyde: Similar but without the hexyl chain
Uniqueness: 3-Hexyl-5-iodo-2-thiophenecarboaldehyde is unique due to the combination of its hexyl chain, iodine atom, and aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing more complex molecules .
Propriétés
Formule moléculaire |
C11H15IOS |
|---|---|
Poids moléculaire |
322.21 g/mol |
Nom IUPAC |
3-hexyl-5-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15IOS/c1-2-3-4-5-6-9-7-11(12)14-10(9)8-13/h7-8H,2-6H2,1H3 |
Clé InChI |
CYSIOLSDEIZBAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
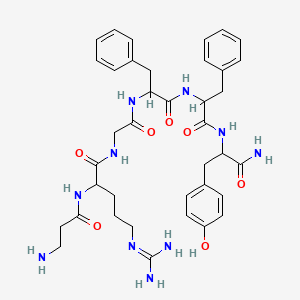

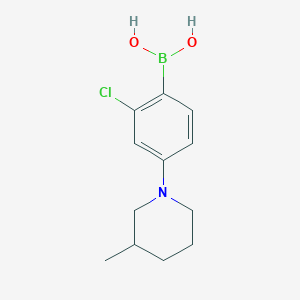
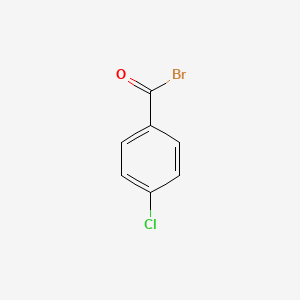
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
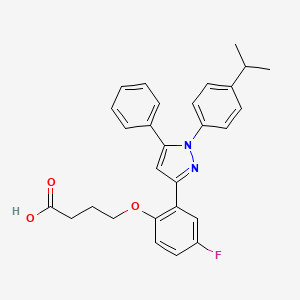
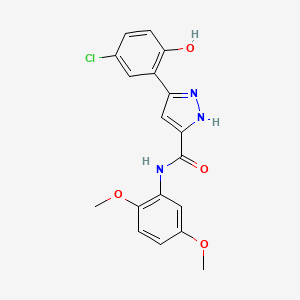
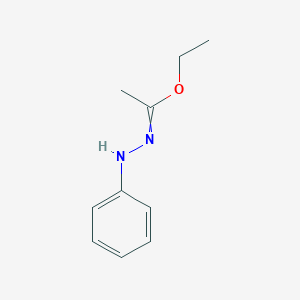
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
